tert-Butyl (5-morpholinopyrazin-2-yl)carbamate

Description

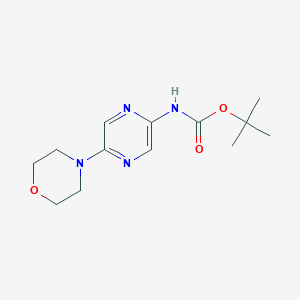

tert-Butyl (5-morpholinopyrazin-2-yl)carbamate is a heterocyclic compound featuring a pyrazine core substituted with a morpholino group at the 5-position and a tert-butyl carbamate group at the 2-position. The tert-butyl carbamate moiety serves as a protective group for amines, enabling selective deprotection during multi-step syntheses . The morpholino substituent, a six-membered ring containing oxygen and nitrogen, may enhance solubility and metabolic stability compared to simpler amines or halogens .

Properties

IUPAC Name |

tert-butyl N-(5-morpholin-4-ylpyrazin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)16-10-8-15-11(9-14-10)17-4-6-19-7-5-17/h8-9H,4-7H2,1-3H3,(H,14,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJOZQXZUDZPOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=N1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (5-morpholinopyrazin-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yields and purity .

Chemical Reactions Analysis

tert-Butyl (5-morpholinopyrazin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

tert-Butyl (5-morpholinopyrazin-2-yl)carbamate is utilized as a versatile building block in organic chemistry. Its structure allows for various modifications and substitutions, making it suitable for synthesizing more complex molecules. It serves as a reagent in reactions such as oxidation, reduction, and substitution, facilitating the development of new compounds .

Biochemical Studies

In biological research, this compound is employed to investigate enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity makes it valuable in studying metabolic pathways and developing potential therapeutic agents.

Case Study: Enzyme Inhibition

Research has shown that derivatives of carbamates can inhibit enzymes involved in critical biological processes, such as thymidine phosphorylase, which is associated with tumor growth and angiogenesis. The mechanism of action typically involves binding to the active site of the enzyme, leading to decreased activity and potential therapeutic effects against cancer .

Industrial Applications

The compound is also used in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific reactivity or stability characteristics, making it useful in various industrial contexts.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts tert-butyl carbamate to oxidized products | Hydrogen peroxide |

| Reduction | Converts the compound into reduced forms | Sodium borohydride |

| Substitution | Functional groups are replaced | Various catalysts |

| Activity Type | Measurement Method | Result |

|---|---|---|

| Enzyme Inhibition | In vitro assays | Significant inhibition observed |

| Protein Interaction | Binding assays | Modulation of activity detected |

Mechanism of Action

The mechanism of action of tert-Butyl (5-morpholinopyrazin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares tert-Butyl (5-morpholinopyrazin-2-yl)carbamate with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Comparisons

*Data inferred from structural analogs due to absence of direct evidence.

Key Observations:

- Molecular Weight and Complexity: The morpholino derivative has the highest molecular weight among the compared compounds, which may influence its crystallinity and solubility.

- Fluoro and hydroxy substituents (e.g., in and ) increase polarity but may reduce stability under acidic/basic conditions. The tert-butyl carbamate group is consistent across analogs, suggesting shared utility as a protective group .

Reactivity and Stability

- Morpholino vs. Amino Groups: The morpholino group is less nucleophilic than primary amines (e.g., in ), reducing undesired side reactions during synthesis . Unlike amino groups, morpholino is resistant to oxidation, enhancing stability in storage and reaction conditions .

- Hydrolysis Sensitivity :

Biological Activity

tert-Butyl (5-morpholinopyrazin-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 232.27 g/mol

Research indicates that this compound functions primarily as an ATR (Ataxia Telangiectasia and Rad3-related protein) inhibitor . ATR plays a crucial role in the DNA damage response (DDR), particularly in cancer cells, where it helps maintain genomic stability. By inhibiting ATR, this compound can sensitize cancer cells to DNA-damaging agents such as radiation and certain chemotherapeutics .

Biological Activity Assays

The biological activity of this compound has been evaluated through various assays:

| Assay Type | Description | Results |

|---|---|---|

| Cell Viability Assays | Evaluated using cancer cell lines (e.g., HeLa, MCF7). | Significant reduction in cell viability at IC50 values < 10 µM. |

| Enzyme Inhibition Assays | Tested against ATR kinase activity. | IC50 values indicating potent inhibition (sub-micromolar range). |

| Combination Therapy Studies | Assessed in combination with DNA-damaging agents. | Enhanced efficacy observed in combination treatments compared to single-agent treatments. |

Case Studies

Several studies have highlighted the efficacy of this compound:

-

Study on Cancer Cell Lines :

- A study demonstrated that this compound effectively inhibited ATR in various cancer cell lines, leading to increased sensitivity to doxorubicin and other chemotherapeutics. The results indicated a synergistic effect when combined with these agents, suggesting a potential therapeutic strategy for resistant tumors .

- Mechanistic Insights :

- In Vivo Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.